4-[5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine
Description
Properties
IUPAC Name |
4-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N5O/c1-7-6-8(18-2-4-20-5-3-18)19-10(15-7)16-9(17-19)11(12,13)14/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCUSPPCPWGCBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)N3CCOCC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine typically involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis suggests potential for scalable and efficient production processes that minimize environmental impact.
Chemical Reactions Analysis
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Suzuki–Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Aryl/heteroaryl derivatives | 60–75% |
| Buchwald–Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-alkyl/aryl-substituted analogues | 55–70% |
These reactions modify the triazolopyrimidine core for structure–activity relationship (SAR) studies, particularly in kinase inhibitor development .
Electrophilic Substitution Reactions
The electron-deficient triazolopyrimidine ring undergoes regioselective electrophilic substitutions:
| Reaction | Reagents | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | Nitro group incorporation |
| Halogenation | NBS, DMF, 70°C | C-6 | Brominated derivatives |
Halogenation products serve as intermediates for further functionalization via cross-coupling .
Stability Under Acidic/Basic Conditions
The compound’s stability profile impacts its synthetic utility:
| Condition | Observation | Degradation |
|---|---|---|
| 1M HCl, 25°C, 24 hr | Morpholine ring hydrolysis | 15% |
| 1M NaOH, 25°C, 24 hr | Triazolopyrimidine core decomposition | 35% |
| Neutral pH, 25°C, 24 hr | Stable (no degradation) | <2% |
This instability under extreme pH necessitates careful handling during downstream reactions .
Derivatization for Biological Studies
The compound is modified to enhance pharmacokinetic properties:
| Modification | Reagents | Biological Target |
|---|---|---|
| Acylation | Acetyl chloride, pyridine | Improved blood-brain barrier penetration |
| Sulfonation | SO₃·Py complex, DCM | Enhanced aqueous solubility |
Such derivatives show promise as cyclin-dependent kinase (CDK) inhibitors, with IC₅₀ values <100 nM in vitro .
Key Research Findings
-
Catalyst-Free Synthesis : Microwave methods reduce environmental impact while maintaining high yields .
-
Regioselectivity : Electrophilic substitutions occur predominantly at C-5/C-6 due to the electron-withdrawing trifluoromethyl group .
-
Biological Relevance : Cross-coupled derivatives exhibit nanomolar potency against CDK2/cyclin A2 complexes, validating therapeutic potential .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula: and a molecular weight of approximately 267.22 g/mol. The presence of a trifluoromethyl group and a morpholine ring contributes to its distinctive reactivity and interaction with biological targets.
Antiviral Activity
Recent studies have highlighted the potential of 4-[5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine as an antiviral agent. Research indicates that triazole derivatives exhibit promising activity against various viral infections. For instance, compounds with similar structural motifs have shown effectiveness against viruses such as Dengue and Zika through inhibition of viral replication mechanisms . The specific activity of this compound in inhibiting viral enzymes or processes remains an area for further exploration.
Anticancer Applications
The compound's structural analogs have been investigated for their anticancer properties. For example, triazoloquinazolinone derivatives have demonstrated selective inhibition of Polo-like Kinase 1 (Plk1), a critical regulator in cell division and cancer progression . Modifications to the triazole structure can enhance binding affinity to target proteins involved in tumorigenesis. The efficacy of these compounds often correlates with their ability to induce cell cycle arrest in cancer cells, making them candidates for further development in cancer therapeutics.
Case Study 2: Inhibition of Cancer Cell Proliferation
Research focusing on the structure-activity relationship (SAR) of triazolo derivatives revealed that specific substitutions can lead to improved potency against Plk1 . In vitro studies showed that certain derivatives required concentrations above 100 μM to exhibit significant effects on cell proliferation, indicating a need for optimization in drug design.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The molecular targets and pathways involved include key hydrogen-bond and stacking interactions that enhance binding affinity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar enzyme inhibitory properties.
1,2,4-Triazolo[1,5-a]pyridine: Known for its applications in medicinal chemistry and similar synthetic routes.
Trifluoromethylbenzenes: Compounds containing a trifluoromethyl group, sharing some chemical properties.
Uniqueness
4-[5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine is unique due to its specific structural features, such as the trifluoromethyl group and the morpholine ring, which contribute to its distinct chemical reactivity and biological activity.
Biological Activity
The compound 4-[5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine , with CAS number 198953-53-6 , is a novel derivative belonging to the class of triazolo-pyrimidines. This article reviews its biological activity, focusing on its potential as an anticancer agent and its mechanism of action.
- Molecular Formula : C₇H₅F₃N₄O
- Molecular Weight : 218.14 g/mol
- Structure : The compound features a morpholine ring and a triazolo-pyrimidine moiety, which are known for their diverse biological activities.
Research indicates that compounds with a similar structure often target specific kinases involved in cancer cell proliferation. For example, studies have shown that triazolo-pyrimidine derivatives can inhibit the activity of c-Met kinase, which is frequently overexpressed in various cancers.
In Vitro Studies
A significant study evaluated the cytotoxic effects of similar triazolo derivatives against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results demonstrated:
- IC₅₀ Values :
- A549: 1.06 ± 0.16 μM
- MCF-7: 1.23 ± 0.18 μM
- HeLa: 2.73 ± 0.33 μM
These values indicate potent cytotoxicity compared to standard treatments like Foretinib (IC₅₀ = 0.019 μM) .
Structure-Activity Relationship (SAR)
The biological activity of triazolo-pyrimidine derivatives is largely influenced by their structural components. Key findings from SAR studies include:
- Substitution Effects : The presence of trifluoromethyl and methyl groups at specific positions enhances binding affinity to target proteins.
- Morpholine Ring Contribution : The morpholine moiety appears to facilitate cellular uptake and improve solubility in biological systems .
Case Study 1: Anticancer Activity
A recent investigation into the anticancer properties of triazolo-pyrimidine derivatives revealed that compound 12e exhibited significant cytotoxicity across multiple cancer cell lines. The mechanism was attributed to the induction of late apoptosis and cell cycle arrest in the G0/G1 phase .
Case Study 2: Kinase Inhibition
Another study focused on the inhibition of c-Met kinase by various triazolo derivatives, including those structurally related to our compound of interest. The results indicated that these compounds could effectively bind to the ATP-binding site of c-Met, leading to decreased kinase activity and subsequent reduction in tumor growth .
Comparative Analysis Table
| Compound | IC₅₀ A549 (μM) | IC₅₀ MCF-7 (μM) | IC₅₀ HeLa (μM) | Kinase Target |
|---|---|---|---|---|
| Compound 12e | 1.06 ± 0.16 | 1.23 ± 0.18 | 2.73 ± 0.33 | c-Met |
| Foretinib | 0.019 | - | - | c-Met |
Q & A
Q. What in silico tools predict off-target interactions for this compound?
- PharmaGist : Matches pharmacophore features against known drug targets.
- SwissTargetPrediction : Prioritizes kinases and GPCRs based on structural similarity.
- Molecular dynamics (MD) : Simulates binding to secondary targets (e.g., adenosine receptors) to assess polypharmacology risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
